Methyl 4-(2,2-dimethylpropanoylamino)benzoate
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Overview
Description
Methyl 4-(2,2-dimethylpropanoylamino)benzoate is an organic compound with the molecular formula C13H17NO3 It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a 2,2-dimethylpropanoyl amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,2-dimethylpropanoylamino)benzoate typically involves the esterification of 4-aminobenzoic acid with methanol in the presence of an acid catalyst, followed by the acylation of the resulting methyl 4-aminobenzoate with 2,2-dimethylpropanoyl chloride. The reaction conditions generally include:
Esterification: Refluxing 4-aminobenzoic acid with methanol and an acid catalyst such as sulfuric acid.
Acylation: Reacting methyl 4-aminobenzoate with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale esterification using continuous flow reactors to ensure efficient mixing and heat transfer.
- Acylation in large reaction vessels with controlled addition of reagents to manage exothermic reactions and ensure safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,2-dimethylpropanoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, altering the compound’s properties.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Methyl 4-(2,2-dimethylpropanoylamino)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 4-(2,2-dimethylpropanoylamino)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s amide and ester groups can participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoate
- Methyl 4-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)benzoate
Uniqueness
Methyl 4-(2,2-dimethylpropanoylamino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 4-(2,2-dimethylpropanoylamino)benzoate |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)12(16)14-10-7-5-9(6-8-10)11(15)17-4/h5-8H,1-4H3,(H,14,16) |
InChI Key |
XZUJVNYGVMCODI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)OC |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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